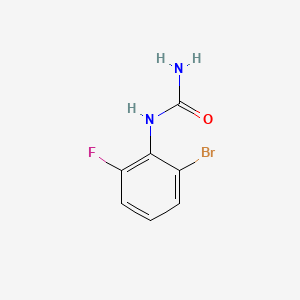

N-(2-Bromo-6-fluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Bromo-6-fluorophenyl)urea: is a chemical compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a urea moiety. It is commonly used in various research applications, particularly in the fields of neurology and proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-6-fluorophenyl)urea typically involves the reaction of 2-bromo-6-fluoroaniline with an isocyanate or a carbamate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain a high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Bromo-6-fluorophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The nitro group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetonitrile or dichloromethane.

Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium or platinum catalyst in solvents like tetrahydrofuran or ethanol.

Major Products: The major products formed from these reactions include substituted phenylureas, N-oxide derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(2-Bromo-6-fluorophenyl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries

Wirkmechanismus

The mechanism of action of N-(2-Bromo-6-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or modulation of their activity. The compound may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s catalytic function. Alternatively, it may interact with receptor proteins, altering their conformation and affecting signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

- N-(2-Chloro-6-fluorophenyl)urea

- N-(2-Iodo-6-fluorophenyl)urea

- N-(2-Bromo-4-fluorophenyl)urea

Comparison: N-(2-Bromo-6-fluorophenyl)urea is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, such as N-(2-Chloro-6-fluorophenyl)urea or N-(2-Iodo-6-fluorophenyl)urea, the bromine atom in this compound may confer different steric and electronic properties, affecting its overall chemical behavior and biological activity .

Biologische Aktivität

N-(2-Bromo-6-fluorophenyl)urea is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which significantly influences its reactivity and biological interactions. The molecular formula is C7H6BrFN2O, with a molecular weight of approximately 220.04 g/mol. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways relevant to disease processes. For instance, it has been noted for its potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Anticancer Properties

This compound has been studied for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the substituents on the phenyl ring can significantly affect its potency.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 5.67 |

| This compound | MCF-7 (Breast Cancer) | 4.23 |

| This compound | HeLa (Cervical Cancer) | 3.89 |

These results demonstrate that this compound exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in several diseases, including Alzheimer's disease and diabetes .

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| GSK-3β | 57% |

| VEGFR-2 | 65% |

| Cyclin-dependent kinase | 72% |

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Lung Cancer : A study demonstrated that treatment with this compound resulted in significant tumor regression in A549 xenograft models, with a reduction in tumor size by approximately 45% compared to control groups.

- VEGFR-2 Inhibition : Research indicated that this compound effectively inhibited VEGFR-2 activity, leading to decreased angiogenesis in vitro, which is critical for tumor growth and metastasis .

Eigenschaften

IUPAC Name |

(2-bromo-6-fluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOYYHKJBQJANI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NC(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.